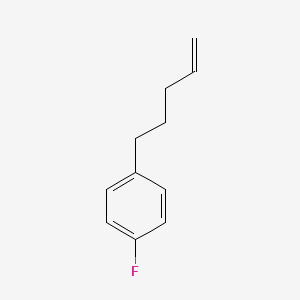
5-(4-Fluorophenyl)-1-pentene
説明
“5-(4-Fluorophenyl)-1-pentene” is a chemical compound that is part of the class of organic compounds known as phenylimidazoles . It is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves a process where methyl cyanoacetate is converted in eight operations or fewer to the desired product . An improved process for the preparation of this compound by a novel synthesis is described in the patent US7361771B2 .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a mild and efficient ruthenium-catalyzed asymmetric transfer hydrogenation reaction utilizing transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a white to off-white appearance, a melting point of 75-79 °C, and a boiling point of 335.6ºC at 760 mmHg . The molecular weight is 196.21800, and the density is 1.15 g/cm3 .科学的研究の応用
Chemical Synthesis and Structural Analysis
- 5-(4-Fluorophenyl)-1-pentene has been utilized in the synthesis of phosphocholine conjugates in medicinal chemistry, particularly in the context of hepatitis C virus inhibitors (Zhuo et al., 2016).
- Conformation-specific spectroscopy of 5-phenyl-1-pentene has been studied to understand the structural properties of isomers and their photophysics (Pillsbury & Zwier, 2009).
Polymerization and Catalysis
- The compound has been used in polymerization studies, where its behavior as a monomer in the presence of different catalysts, such as zirconocenes, has been explored (Descour et al., 2011).
- It has also been involved in the study of monomer-isomerization polymerization using Ziegler–Natta catalysts (Endo et al., 1986).
Catalytic Dehydrohalogenation
- In the field of catalysis, this compound has been used in the study of dehydrohalogenation of alkyl halides to yield pentene using molecular halide clusters (Kamiguchi et al., 2003).
Photochemistry and Optoelectronics
- The compound has been incorporated in the synthesis of photochromic dithienylethenes and investigated for its optoelectronic properties (Pu et al., 2005).
- Its derivatives have been used in polarization patterns and photoinduced anisotropy studies in photochromic diarylethenes (Chen et al., 2009).
Energy Transfer Studies
- The compound has been studied in the context of intramolecular energy transfer, monitoring cis-trans isomerization, and understanding the dynamics of such processes (Nakagawa & Sigal, 1970).
Biomedical Applications
- In biomedical research, this compound derivatives have been synthesized and evaluated for their anti-Human Cytomegalovirus (HCMV) activity (Lewis et al., 1995).
Safety and Hazards
“5-(4-Fluorophenyl)-1-pentene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin, eyes, or clothing, ingestion, and inhalation .
特性
IUPAC Name |
1-fluoro-4-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVTPWQJMZABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


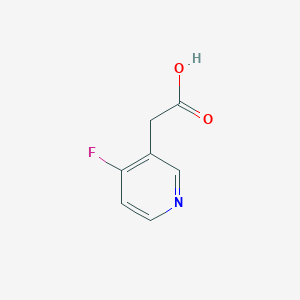

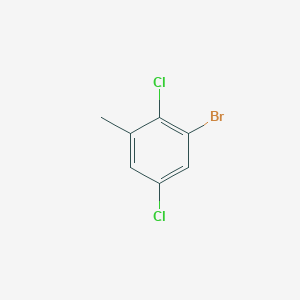
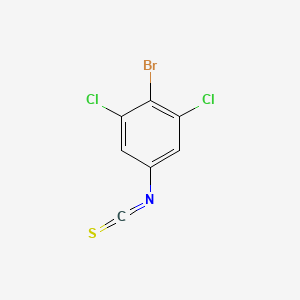



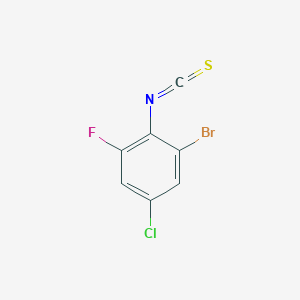
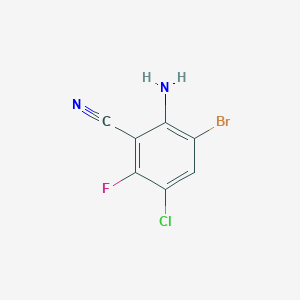

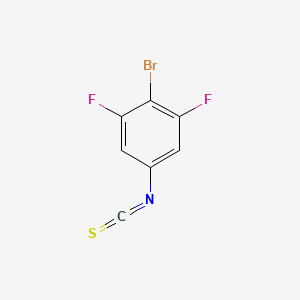
![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)

![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)
